Diarachidonin

Description

Properties

IUPAC Name |

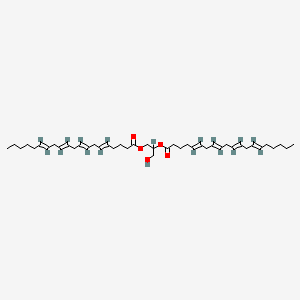

[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXRWZPVZULNCQ-UXMFVEJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-61-6 | |

| Record name | Diarachidonyl diglyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Diarachidonin: A Potential Second Messenger in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Second messengers are crucial intracellular signaling molecules that relay signals from cell-surface receptors to effector proteins, initiating a cascade of events that regulate a vast array of cellular processes.[1] Diacylglycerols (DAGs) are well-established lipid second messengers that play a pivotal role in signal transduction.[2][3] This technical guide focuses on a specific and potentially significant species of diacylglycerol: diarachidonin (B10783490), also known as 1,2-diarachidonoyl-sn-glycerol. Comprised of a glycerol (B35011) backbone with two arachidonic acid chains, this compound is not merely an intermediate in lipid metabolism but is emerging as a critical player in the fine-tuning of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) and the modulation of Transient Receptor Potential (TRP) channels.

This document provides a comprehensive overview of this compound's role as a second messenger, including its biosynthesis, its primary downstream effectors, and the cellular responses it modulates. It is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and summarizing the available quantitative data to facilitate further investigation into this intriguing signaling molecule.

Biosynthesis and Metabolism of this compound

This compound is generated at the cell membrane in response to extracellular stimuli. The canonical pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[4] The specific molecular species of DAG produced, including this compound, depends on the fatty acid composition of the precursor phospholipid.

Figure 1: Biosynthesis of this compound and its primary signaling pathways.

Once produced, the signaling action of this compound is terminated by its metabolism. Diacylglycerol kinases (DGKs) phosphorylate this compound to phosphatidic acid, while diacylglycerol lipases (DAGLs) can hydrolyze it to produce free arachidonic acid and monoacylglycerol.[5] This metabolic regulation ensures a transient and localized signaling event.

Downstream Effectors of this compound

Protein Kinase C (PKC) Activation

A primary and well-characterized function of diacylglycerol, including this compound, is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2][3] this compound binds to the C1 domain of conventional and novel PKC isoforms, causing a conformational change that relieves autoinhibition and promotes the enzyme's translocation to the cell membrane, leading to its activation.[6][7][8] The presence of two unsaturated arachidonic acid chains in this compound likely influences its potency and specificity for different PKC isoforms.[9]

The synergistic activation of PKC by both diacylglycerol and free arachidonic acid has been demonstrated, suggesting that the complete structure of this compound is crucial for its full biological activity.[10][11]

Modulation of Transient Receptor Potential (TRP) Channels

Recent evidence suggests that diacylglycerols can directly modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, independent of PKC activation.[12] These non-selective cation channels are involved in various sensory processes, including pain, temperature, and taste. Diacylglycerols are proposed to bind to a site on the channel, altering its conformation and leading to channel opening and cation influx, primarily Ca2+. The specific effects of this compound on different TRP channel subtypes are an active area of research.

Quantitative Data on Diacylglycerol-Effector Interactions

While specific quantitative data for the binding affinity and activation constants of this compound are limited in the current literature, data from closely related diacylglycerol species provide valuable insights into the expected range of these parameters. The following table summarizes available data for various DAGs and their interaction with PKC.

| Diacylglycerol Species | Effector | Parameter | Value | Cell/System Type | Reference(s) |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKC | Activation | More potent than DOG, SEG | In vitro vesicle assay | [13] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα C1b domain | Kd | ~ 2-5 mol % in membrane | Model membranes | [8] |

| Phorbol 12,13-dibutyrate (PDBu) | PKCδ C1b domain | Kd | 1.5 ± 0.2 nM | In vitro binding assay | [14] |

| Arachidonic Acid | TRPA1 | EC50 | 13 ± 4 µM | HEK 293 cells | [15] |

| 20-HETE (Arachidonic Acid Metabolite) | TRPC6 | EC50 | 0.8 µM | HEK 293 cells | [16] |

Experimental Protocols

Synthesis of 1,2-Diarachidonoyl-sn-glycerol (this compound)

The synthesis of specific diacylglycerol species like this compound can be achieved through both chemical and chemoenzymatic methods. Below is a generalizable chemical synthesis protocol adapted from methods for synthesizing other 1,2-diacyl-sn-glycerols.[17][18]

Figure 2: General workflow for the chemical synthesis of this compound.

Materials:

-

sn-Glycerol-3-phosphate or a suitable chiral glycerol precursor

-

Arachidonoyl chloride

-

Protecting group (e.g., trityl chloride)

-

Deprotection agent (e.g., mild acid)

-

Anhydrous solvents (e.g., pyridine, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection: Protect the sn-3 hydroxyl group of the glycerol precursor. For example, react sn-glycerol-3-phosphate with trityl chloride in anhydrous pyridine.

-

Acylation: Acylate the free sn-1 and sn-2 hydroxyl groups with two equivalents of arachidonoyl chloride in the presence of a base like pyridine.

-

Deprotection: Remove the protecting group from the sn-3 position under mild conditions to avoid acyl migration.

-

Purification: Purify the resulting 1,2-diarachidonoyl-sn-glycerol by silica gel column chromatography.

Note: Chemoenzymatic methods using lipases can also be employed for regioselective acylation and may offer advantages in terms of yield and purity.[1][19][20][21][22][23]

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the activation of PKC by this compound.[5][11][24][25]

Materials:

-

Purified recombinant PKC isoform

-

This compound

-

[γ-³²P]ATP

-

PKC substrate peptide (e.g., neurogranin (B1177982) fragment)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Lipid sonicator or extruder

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer and sonicate or extrude to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stop Reaction and Quantify:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Measurement of Intracellular Calcium Concentration

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[3][26][27][28]

Figure 3: Workflow for measuring intracellular calcium changes.

Materials:

-

Cultured cells of interest

-

This compound

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Cell Loading:

-

Plate cells on glass-bottom dishes or 96-well plates.

-

Load cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

-

Calcium Measurement:

-

Acquire baseline fluorescence for 1-2 minutes.

-

Add this compound to the cells at the desired concentration.

-

Continuously record the fluorescence intensity (for Fluo-4) or the ratio of fluorescence at two excitation wavelengths (for Fura-2).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or ratio over time.

-

Relate the fluorescence signal to the intracellular calcium concentration using appropriate calibration methods.

-

Quantification of this compound by Mass Spectrometry

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][17][24][29][30][31][32][33][34]

Materials:

-

Biological sample (cells or tissue)

-

Internal standard (e.g., a deuterated diacylglycerol)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water - Bligh-Dyer method)

-

Solid-phase extraction (SPE) column for lipid class separation

-

LC-MS/MS system

Procedure:

-

Lipid Extraction:

-

Homogenize the biological sample in the presence of the internal standard.

-

Perform a biphasic lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).

-

Collect the lower organic phase containing the lipids.

-

-

Lipid Fractionation:

-

Separate the diacylglycerol fraction from other lipid classes using solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Inject the diacylglycerol fraction into the LC-MS/MS system.

-

Separate the different diacylglycerol species using a suitable liquid chromatography method.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard.

-

Conclusion and Future Directions

This compound is emerging as a specific and potent lipid second messenger with the potential to differentially regulate cellular signaling pathways. Its unique structure, containing two arachidonic acid moieties, suggests a specialized role in modulating the activity of key effector proteins like PKC and TRP channels. While our understanding of this compound's function is growing, further research is needed to fully elucidate its specific roles in health and disease.

Future investigations should focus on:

-

Determining the precise binding affinities and activation kinetics of this compound with its various effector proteins. This will require the synthesis of high-purity this compound and the application of advanced biophysical techniques.

-

Identifying the full spectrum of this compound-binding proteins. Proteomic approaches will be invaluable in discovering novel downstream targets.

-

Elucidating the specific roles of this compound in different physiological and pathological contexts. The development of selective inhibitors of this compound synthesis or action will be crucial for these studies.

A deeper understanding of this compound signaling holds the promise of identifying novel therapeutic targets for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. The experimental approaches outlined in this guide provide a solid foundation for advancing our knowledge of this important second messenger.

References

- 1. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the determinants of diacylglycerol binding affinity in the C1B domain of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toggling of diacylglycerol affinity correlates with conformational plasticity in C1 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. [PDF] 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization | Semantic Scholar [semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. benchchem.com [benchchem.com]

- 27. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 33. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 34. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Mechanism of action of arachidonic acid-containing diacylglycerol.

An In-depth Technical Guide on the Mechanism of Action of Arachidonic Acid-Containing Diacylglycerol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal second messengers in cellular signaling, and the specific molecular species of DAG can determine the downstream cellular response. This technical guide focuses on the mechanism of action of diacylglycerols containing arachidonic acid (AA), with a particular emphasis on 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a highly abundant and physiologically significant species. Generated upon receptor-mediated hydrolysis of phosphoinositides, AA-containing DAG activates a unique set of effector proteins, modulating a wide array of cellular processes. This document provides a comprehensive overview of the biosynthesis, signaling pathways, and metabolism of AA-containing DAG, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Introduction

Diacylglycerol is a lipid second messenger produced primarily through the action of phospholipase C (PLC) on membrane phospholipids.[1][2] The fatty acid composition of the resulting DAG molecule is critical for its biological activity.[3] Species containing arachidonic acid at the sn-2 position are of particular interest due to their potent and specific roles in signal transduction. 1-stearoyl-2-arachidonoyl-sn-glycerol is a major molecular species of DAG produced in stimulated cells and serves as a key signaling node and a precursor for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] This guide will elucidate the mechanisms by which AA-containing DAG exerts its effects.

Biosynthesis and Metabolism of Arachidonic Acid-Containing Diacylglycerol

The cellular concentration and activity of AA-containing DAG are tightly regulated by the coordinated action of synthesizing and metabolizing enzymes.

2.1. Biosynthesis via Phospholipase C (PLC)

The primary route for the generation of AA-containing DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC enzymes.[2] In many cell types, PIP2 is highly enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.[6][7] Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of PLC, which cleaves PIP2 to generate SAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[7]

2.2. Metabolism and Signal Termination

The signaling action of AA-containing DAG is terminated through two main enzymatic pathways:

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DAG is phosphorylated to phosphatidic acid (PA), a reaction catalyzed by DGKs. This not only attenuates DAG signaling but also initiates PA-mediated cellular events.[8] The DGKε isoform is unique as it exhibits high specificity for DAG species containing an arachidonoyl group at the sn-2 position, such as SAG.[9][10][11] The activity of DGKε with 18:0/20:4-DAG is approximately five-fold higher than with 18:0/18:2-DAG, and it is unable to phosphorylate 18:0/22:6-DAG.[9][10]

-

Hydrolysis by Diacylglycerol Lipases (DAGL): SAG is the direct precursor to the endocannabinoid 2-AG. The hydrolysis of SAG by DAGLα and DAGLβ generates 2-AG, which can then act on cannabinoid receptors.[4][12] This pathway is particularly crucial in the central nervous system for retrograde synaptic signaling.[4]

Diagram 1: Biosynthesis and Metabolism of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Caption: Biosynthesis of SAG from PIP2 by PLC and its subsequent metabolism by DGKε and DAGL.

Mechanism of Action: Downstream Effectors

Arachidonic acid-containing DAGs, particularly SAG, exert their biological functions by binding to and activating a specific set of downstream effector proteins.

3.1. Protein Kinase C (PKC)

A primary function of SAG is the potent activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][13] Upon binding SAG within the plasma membrane, PKC translocates from the cytosol and undergoes a conformational change that relieves autoinhibition, leading to the phosphorylation of downstream target proteins involved in cell proliferation, differentiation, and apoptosis.[7] SAG is a potent activator of PKCα, PKCε, and PKCδ at nanomolar concentrations.[13][14][15] The presence of free arachidonic acid can act synergistically with DAG to cause irreversible membrane binding and constitutive activation of PKC.[16][17]

3.2. Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a key initiator of the mitogen-activated protein kinase (MAPK) cascade. RasGRPs contain a C1 domain that binds DAG. SAG binding recruits RasGRPs to the membrane, leading to Ras activation.[2][13] This provides a direct link between lipid second messengers and the canonical MAPK/ERK pathway.

3.3. Other Effectors

-

Munc13: These are essential priming factors in neurotransmitter release. The C1 domain of Munc13 binds to DAG, a crucial step for synaptic vesicle priming.[2]

-

TRPC Channels: SAG can directly activate Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, leading to cation influx.[13]

Diagram 2: Core Signaling Pathways Activated by SAG

Caption: SAG activates PKC and RasGRP at the plasma membrane, initiating distinct downstream cascades.

Quantitative Data

The specific acyl chain composition of DAG influences its binding affinity and activation potency for different effectors.

| Target Protein | Activator | EC50 / Ki Value | Notes | Reference |

| Protein Kinase Cα (PKCα) | SAG | Potent activation at nM concentrations | Conventional PKC isoform | [13][14][15] |

| Protein Kinase Cδ (PKCδ) | SAG | Potent activation at nM concentrations | Novel PKC isoform | [13][14][15] |

| Protein Kinase Cε (PKCε) | SAG | Potent activation at nM concentrations | Novel PKC isoform | [1][13][14] |

| RasGRP | SAG | Ki = 4.49 µM (in Jurkat T-cells) | Competitive binding | [14] |

| Basal Total DAG | Endogenous | 1.69 ± 0.08 nmol/mg protein | In RAW 264.7 cells | [18] |

Experimental Protocols

5.1. Protocol 1: In Vitro PKC Activity Assay using [γ-³²P]ATP

This protocol measures the activity of a specific PKC isoform in the presence of SAG.[7][19]

Materials:

-

Purified PKC isoform

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Phosphatidylserine (PS)

-

Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

PKC substrate peptide (e.g., MARCKS peptide)

-

[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: a. Mix SAG and PS (e.g., at a 1:4 molar ratio) in chloroform (B151607) in a glass tube. b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in assay buffer by vortexing. d. Sonicate the suspension on ice until the solution is clear to form small unilamellar vesicles.

-

Set up Kinase Reaction: a. In a microcentrifuge tube on ice, prepare a master mix containing assay buffer, lipid vesicles, substrate peptide, and purified PKC enzyme. b. Prepare serial dilutions of SAG to test a range of concentrations.

-

Initiate Reaction: a. Add [γ-³²P]ATP (final concentration ~100 µM) to the reaction tube to initiate the phosphorylation reaction. b. Incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.

-

Stop Reaction and Spot: a. Stop the reaction by adding a small volume of 75 mM phosphoric acid. b. Spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Wash and Count: a. Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. b. Perform a final wash with acetone (B3395972) to dry the papers. c. Place the dried papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the amount of phosphate (B84403) incorporated into the substrate. b. Plot the activity as a function of SAG concentration and fit to a dose-response curve to determine the EC50.

5.2. Protocol 2: Lipid Extraction and Quantification of DAG species by LC-MS/MS

This protocol describes a method for extracting and quantifying specific DAG species from cell lysates.[20][21]

Materials:

-

Cell pellet (~1x10⁷ cells)

-

Internal Standard (ISTD) solution (e.g., 1,2-dipalmitoyl-d62-glycerol)

-

Chloroform, Methanol, Isooctane, Methyl-tert-butyl ether (MTBE)

-

0.9% NaCl solution

-

HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

-

Normal phase silica (B1680970) column (e.g., 2.1 x 150 mm, 5 µm)

Procedure:

-

Lipid Extraction (Bligh & Dyer method): a. Homogenize or sonicate the cell pellet in a glass centrifuge tube on ice. b. Add a known amount of the ISTD. c. Add a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly. d. Add chloroform, vortex, then add 0.9% NaCl solution and vortex again to induce phase separation. e. Centrifuge at 3000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase (chloroform layer) and transfer to a new tube. g. Dry the lipid extract under a gentle stream of nitrogen.

-

Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in the initial mobile phase (e.g., 100% isooctane).

-

LC-MS/MS Analysis: a. Chromatography: Separate the lipid species on a normal phase silica column using a gradient of MTBE in isooctane. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). c. Detection: Use Multiple Reaction Monitoring (MRM) to detect specific DAG species. For each DAG, monitor the transition from the precursor ion ([M+NH₄]⁺) to a specific product ion corresponding to the neutral loss of one of the fatty acyl chains.

-

Data Analysis: a. Integrate the peak areas for each DAG species and the ISTD. b. Generate a standard curve using known amounts of DAG standards. c. Calculate the concentration of each DAG species in the original sample relative to the internal standard and the standard curve.

Diagram 3: Experimental Workflow for DAG Quantification by LC-MS/MS

Caption: Step-by-step workflow for the extraction and quantification of DAG species from cells.

Conclusion

Arachidonic acid-containing diacylglycerol, particularly 1-stearoyl-2-arachidonoyl-sn-glycerol, is a critical signaling lipid that activates a specific network of pathways primarily through its interaction with PKC and RasGRP. The unique structure imparted by the sn-2 arachidonoyl chain confers high potency and is crucial for its biological activity. The tight regulation of its synthesis by PLC and metabolism by DGKε and DAGL ensures precise spatial and temporal control of its signaling output. A thorough understanding of these mechanisms, aided by the quantitative and methodological approaches outlined in this guide, is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and neurological disorders.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Diacylglycerol Kinase-ε: Properties and Biological Roles [frontiersin.org]

- 10. Diacylglycerol Kinase-ε: Properties and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 16. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arachidonic acid and diacylglycerol act synergistically to activate protein kinase C in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Diarachidonin and the Protein Kinase C (PKC) Activation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The activation of conventional and novel PKC isoforms is intricately controlled by the second messenger diacylglycerol (DAG). Diarachidonin (B10783490), specifically 1,2-diarachidonoyl-sn-glycerol, is a species of DAG characterized by the presence of two arachidonic acid chains esterified to the glycerol (B35011) backbone. Its unique structure, rich in polyunsaturated fatty acids, suggests a distinct role in the fine-tuning of PKC-mediated signaling events. This technical guide provides a comprehensive overview of the this compound-PKC activation pathway, including quantitative data on related DAG species, detailed experimental protocols, and visualizations of the key signaling and experimental workflows.

The Canonical PKC Activation Pathway

The activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C is a critical downstream event following the stimulation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This signaling cascade culminates in the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Upon receptor activation, phospholipase C (PLC) is recruited to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic cleavage yields cytosolic IP₃ and membrane-bound DAG. IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

The subsequent rise in intracellular Ca²⁺ concentration, in concert with the presence of DAG and phosphatidylserine (B164497) (PS) in the plasma membrane, orchestrates the activation of cPKC isoforms (α, βI, βII, γ). The C2 domain of cPKCs acts as a Ca²⁺ sensor, and upon binding Ca²⁺, it targets the enzyme to the plasma membrane. Concurrently, the C1 domain binds to DAG, leading to a conformational change that relieves the autoinhibitory pseudosubstrate domain from the catalytic site, resulting in the activation of the kinase. Novel PKC isoforms (δ, ε, η, θ), which lack a Ca²⁺-responsive C2 domain, are activated by DAG in a Ca²⁺-independent manner.[1]

This compound, as a specific molecular species of DAG, participates in this process by binding to the C1 domains of PKC isoforms, thereby initiating downstream signaling events. The unique biochemical properties conferred by its two arachidonic acid chains likely influence its potency and isoform selectivity.

Canonical Protein Kinase C (PKC) activation pathway initiated by this compound.

Quantitative Data: Diacylglycerol Species and PKC Isoform Activation

While specific quantitative data for the activation of PKC isoforms by 1,2-diarachidonoyl-sn-glycerol (this compound) is not extensively documented in publicly available literature, studies on structurally related diacylglycerol species provide valuable insights into the influence of acyl chain composition on PKC activation. The following table summarizes the relative activation of various PKC isoforms by different DAG species, including 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which shares one arachidonoyl chain with this compound. The data is presented as fold activation relative to a basal control without the DAG activator.

| Diacylglycerol Species | PKC Isoform | Fold Activation (at 2 mol%) | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | ~4.5 | [2] |

| PKCβI | ~2.5 | [2] | |

| PKCγ | ~3.0 | [2] | |

| PKCδ | ~2.0 | [2] | |

| PKCε | ~2.5 | [2] | |

| 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) | PKCα | ~4.0 | [2] |

| PKCβI | ~2.0 | [2] | |

| PKCγ | ~2.5 | [2] | |

| PKCδ | ~1.5 | [2] | |

| PKCε | ~2.0 | [2] | |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα | ~3.5 | [2] |

| PKCβI | ~2.0 | [2] | |

| PKCγ | ~2.0 | [2] | |

| PKCδ | ~1.5 | [2] | |

| PKCε | ~1.8 | [2] |

Note: The activation of PKC is dependent on the experimental conditions, including the lipid composition of the vesicles and the concentration of Ca²⁺. The data presented here are for comparative purposes. It is generally observed that unsaturated 1,2-diacylglycerols are more potent activators of PKCα than their saturated counterparts.[3]

Experimental Protocols

In Vitro PKC Kinase Assay using this compound

This protocol describes a radioactive filter-binding assay to measure the kinase activity of a purified PKC isoform in the presence of this compound.

Materials:

-

Purified PKC isoform (e.g., PKCα, β, δ)

-

1,2-diarachidonoyl-sn-glycerol (this compound)

-

L-α-phosphatidylserine (PS)

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ (for cPKCs) or 1 mM EGTA (for nPKCs)

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide substrate)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10 mM ATP solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Lipid Vesicles: a. In a glass test tube, combine this compound and phosphatidylserine (typically at a 1:4 molar ratio) dissolved in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Resuspend the lipid film in Assay Buffer by vigorous vortexing. e. Sonicate the lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles.

-

Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture on ice:

- Assay Buffer

- Lipid vesicles (containing this compound and PS)

- PKC substrate peptide (to a final concentration of ~50 µM)

- Purified PKC enzyme (e.g., 10-50 ng) b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the [γ-³²P]ATP/ATP mixture (to a final concentration of 100 µM). d. Incubate the reaction at 30°C for 10 minutes. The reaction time should be within the linear range of the assay.

-

Stopping the Reaction and Quantitation: a. Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. c. Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each with gentle stirring. d. Perform a final wash with acetone (B3395972) for 2 minutes. e. Allow the P81 papers to air dry. f. Place each P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Experimental workflow for the in vitro PKC kinase assay using this compound.

Cellular PKC Translocation Assay using Fluorescence Microscopy

This protocol describes a method to visualize the translocation of a fluorescently tagged PKC isoform from the cytosol to the plasma membrane in response to cellular treatment with this compound.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, COS-7)

-

Expression vector encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

-

Transfection reagent

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection: a. Plate cells on glass coverslips in a multi-well plate and grow to 50-70% confluency. b. Transfect the cells with the expression vector for the fluorescently tagged PKC isoform using a suitable transfection reagent according to the manufacturer's instructions. c. Allow the cells to express the protein for 24-48 hours.

-

Cell Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). b. Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Treat the transfected cells with the this compound-containing medium for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control (medium with the same concentration of solvent).

-

Immunofluorescence Staining: a. After treatment, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS. f. (Optional) If not using a fluorescently tagged protein, block with blocking buffer for 1 hour and then incubate with a primary antibody against the PKC isoform of interest, followed by a fluorescently labeled secondary antibody. g. Stain the nuclei with DAPI for 5 minutes. h. Wash the cells three times with PBS.

-

Imaging: a. Mount the coverslips onto glass slides using mounting medium. b. Visualize the subcellular localization of the fluorescently tagged PKC using a fluorescence microscope. c. Capture images of both control and this compound-treated cells. Translocation is observed as a redistribution of the fluorescence signal from a diffuse cytosolic pattern to a clear accumulation at the plasma membrane.

Experimental workflow for the cellular PKC translocation assay.

Conclusion

This compound, as a specific molecular species of diacylglycerol, plays a crucial role in the activation of Protein Kinase C. While direct quantitative data for this compound remains an area for further investigation, the established methodologies and comparative data from structurally similar DAGs provide a robust framework for its study. The protocols detailed in this guide offer a starting point for researchers to explore the specific effects of this compound on PKC isoform activation and downstream signaling. A deeper understanding of how different DAG species, such as this compound, differentially regulate PKC activity will be instrumental in elucidating the complexities of lipid-mediated signal transduction and may open new avenues for the development of targeted therapeutics.

References

- 1. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Landscape of Diarachidonin: A Technical Guide to Cellular Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarachidonin (B10783490), more formally known as diarachidonoyl-glycerol (DAG), is a critical lipid second messenger implicated in a myriad of cellular signaling pathways. As a member of the diacylglycerol family, its endogenous synthesis and subsequent metabolism are tightly regulated, playing pivotal roles in cellular health and disease. This technical guide provides an in-depth exploration of the endogenous sources and synthesis of this compound in cells. It details the enzymatic pathways responsible for its formation, summarizes available quantitative data, and offers comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of this important signaling lipid.

Endogenous Sources and Synthesis of this compound

The term "this compound" refers to a diacylglycerol molecule where both fatty acid chains esterified to the glycerol (B35011) backbone are arachidonic acid. While diacylglycerols containing one arachidonic acid moiety, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are well-characterized as key signaling molecules and precursors to endocannabinoids, the specific synthesis and function of diarachidonoyl-glycerol are less commonly detailed. However, its formation can be extrapolated from the established pathways of diacylglycerol biosynthesis.

The primary routes for the synthesis of diacylglycerols, including this compound, are the phospholipase C (PLC) pathway and the de novo synthesis pathway from glycerol-3-phosphate.

Phospholipase C-Mediated Synthesis

The most rapid and well-known pathway for generating signaling diacylglycerols is through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). This process is typically initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

-

Activation: Upon ligand binding, these receptors activate PLC isoforms.

-

Hydrolysis: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the inner leaflet of the plasma membrane.

-

Product Formation: This hydrolysis yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytosol to trigger calcium release, and diacylglycerol, which remains in the membrane.

For the formation of this compound through this pathway, the precursor PIP2 molecule would need to contain two arachidonic acid chains.

De Novo Synthesis Pathway

This compound can also be synthesized de novo from glycerol-3-phosphate. This pathway involves a series of enzymatic reactions primarily occurring at the endoplasmic reticulum.

-

Glycerol-3-Phosphate Acylation: The synthesis begins with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), using an acyl-CoA donor. To form this compound, this would be arachidonoyl-CoA.

-

Lysophosphatidic Acid Acylation: The resulting lysophosphatidic acid is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT), again with arachidonoyl-CoA as the acyl donor.

-

Phosphatidic Acid Dephosphorylation: The product, phosphatidic acid containing two arachidonic acid chains, is then dephosphorylated by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield this compound (1,2-diarachidonoyl-sn-glycerol).

Role of Diacylglycerol Acyltransferases (DGATs)

Diacylglycerol acyltransferases (DGATs) are enzymes that catalyze the final step in triacylglycerol synthesis by transferring an acyl group from acyl-CoA to a diacylglycerol. While their primary role is in triacylglycerol formation, the substrate specificity of DGAT isoforms for different fatty acyl-CoAs and diacylglycerol species is a critical determinant of the cellular lipid profile. The availability of arachidonoyl-CoA and the specificity of DGAT enzymes would influence the potential for this compound to be further acylated into a triacylglycerol containing three arachidonic acid moieties.

Signaling Pathways Involving this compound

The synthesis of this compound is intricately linked to major cellular signaling cascades. The following diagram illustrates the key pathways leading to its formation.

In-Depth Technical Guide to Diarachidonin: Discovery, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarachidonin, a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone esterified to two arachidonic acid chains, is a significant bioactive lipid that plays a crucial role in cellular signaling. As a key second messenger, it is involved in the activation of various downstream effector proteins, most notably Protein Kinase C (PKC) isoforms, and serves as a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923). This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers investigating lipid signaling, inflammation, and related therapeutic areas.

Introduction

The scientific understanding of this compound is intrinsically linked to the broader discoveries of its constituent fatty acid, arachidonic acid, and the elucidation of the phosphoinositide signaling pathway. While arachidonic acid was first isolated in 1909, the pivotal role of diacylglycerols as signaling molecules became apparent with the understanding of phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which generates DAG and inositol (B14025) trisphosphate (IP3) as second messengers. This compound, as a specific molecular species of DAG, has since been a subject of interest for its distinct biological activities.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 82231-61-6 | N/A |

| Molecular Formula | C43H68O5 | N/A |

| Molecular Weight | 665.0 g/mol | N/A |

| Physical Form | Liquid | N/A |

| Storage Temperature | -20°C | N/A |

Characterization and Biological Activity

Stimulation of Prostaglandin E2 Synthesis

A seminal study by Fujimoto et al. (1985) demonstrated that this compound stimulates the production of Prostaglandin E2 (PGE2) in a dose-dependent manner. This effect was observed in rabbit kidney medulla slices and was found to be more potent than that of exogenous arachidonic acid.

| Concentration (µM) | Effect on PGE2 Formation |

| 10 | 2-fold greater than exogenous arachidonic acid[1] |

| 50 | 2-fold greater than exogenous arachidonic acid[1] |

| 100 | 2-fold greater than exogenous arachidonic acid[1] |

Importantly, this stimulatory effect was not inhibited by EGTA, indicating that it is not mediated through the activation of endogenous phospholipase A2.[1] This suggests that this compound acts downstream of phospholipase C and provides arachidonic acid for cyclooxygenase enzymes through the action of diacylglycerol and monoacylglycerol lipases.[1]

Activation of Protein Kinase C (PKC) Isoforms

As a diacylglycerol, this compound is a key activator of Protein Kinase C (PKC) isoforms. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that leads to their activation. This activation is a critical step in numerous signal transduction pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

While specific binding affinities of this compound to various PKC isoforms are not extensively documented in publicly available literature, the general mechanism of DAG-mediated PKC activation is well-established. Different PKC isoforms exhibit varying affinities for DAG, which contributes to the specificity of cellular responses. For example, the C1A and C1B domains of PKCα and PKCγ show different affinities for DAG and phorbol (B1677699) esters.[2]

Experimental Protocols

Synthesis of this compound

General Protocol for Chemoenzymatic Synthesis:

-

Starting Material: 1,2-diarachidonoyl-sn-glycero-3-phosphocholine.

-

Enzyme: Phospholipase C (from Bacillus cereus).

-

Reaction Buffer: A suitable buffer at neutral pH (e.g., phosphate (B84403) buffer, pH 7.0).

-

Solvent System: A biphasic system, such as hexane (B92381) and the aqueous buffer, can be used to facilitate product extraction.

-

Procedure: a. Dissolve the starting phosphatidylcholine in the organic solvent. b. Add the phospholipase C solution in the aqueous buffer. c. Stir the biphasic mixture gently at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, separate the organic layer containing the this compound. f. Purify the product using silica (B1680970) gel chromatography.

Assay for Prostaglandin E2 Synthesis Stimulation

The following protocol is based on the methodology described by Fujimoto et al. (1985) for measuring the effect of this compound on PGE2 synthesis in rabbit kidney medulla slices.[1]

Materials:

-

Rabbit kidney medulla

-

Krebs-Ringer bicarbonate buffer

-

This compound solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

Arachidonic acid solution (positive control)

-

Radioimmunoassay (RIA) or ELISA kit for PGE2 quantification

-

Incubator, tissue slicer, and other standard laboratory equipment.

Procedure:

-

Tissue Preparation: a. Euthanize a rabbit and excise the kidneys. b. Dissect the kidney medulla and prepare thin slices (e.g., 0.3-0.5 mm). c. Pre-incubate the slices in Krebs-Ringer bicarbonate buffer.

-

Incubation: a. Transfer the kidney medulla slices to fresh buffer containing the desired concentrations of this compound (e.g., 10, 50, 100 µM) or arachidonic acid. b. Include a vehicle control group. c. Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Extraction and Quantification of PGE2: a. Stop the reaction by adding a suitable reagent (e.g., indomethacin) and acidifying the medium. b. Extract the prostaglandins from the incubation medium using an organic solvent (e.g., ethyl acetate). c. Evaporate the solvent and reconstitute the extract in the assay buffer provided with the PGE2 quantification kit. d. Measure the PGE2 concentration using a validated RIA or ELISA kit according to the manufacturer's instructions.

Protein Kinase C (PKC) Activity Assay

This is a general protocol to assess the activation of PKC by this compound. It can be adapted for specific PKC isoforms.

Materials:

-

Purified PKC isoform(s)

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles: a. Prepare lipid vesicles containing PS and this compound by sonication or extrusion.

-

Kinase Reaction: a. In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC enzyme, and the PKC substrate. b. Initiate the reaction by adding [γ-³²P]ATP. c. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Termination and Quantification: a. Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter. d. Compare the activity in the presence of this compound to a basal level (without this compound) to determine the fold activation.

Analytical Methods for this compound

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.

General HPLC Method:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often effective for separating diacylglycerol isomers.[3]

-

Detection: UV detection at a low wavelength (e.g., 205 nm), as diacylglycerols lack a strong chromophore.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be used for more sensitive detection.

-

Sample Preparation: Lipid extraction from the sample matrix, followed by reconstitution in a suitable solvent.

Visualizations

Signaling Pathway of this compound in Prostaglandin E2 Synthesis

Caption: this compound's role in the synthesis of Prostaglandin E2.

Experimental Workflow for PGE2 Synthesis Assay

Caption: Workflow for assessing this compound's effect on PGE2 synthesis.

This compound-Mediated PKC Activation Pathway

Caption: Simplified pathway of Protein Kinase C activation by this compound.

References

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Arachidonoyl Acyl Chain in Glycerol Esters: A Technical Guide to the Structural and Functional Nuances of Diarachidonin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system are the cannabinoid receptors, CB1 and CB2, and their endogenous lipid ligands. Among the most abundant and well-studied endocannabinoids is 2-arachidonoylglycerol (B1664049) (2-AG). However, the biological activity within this class of molecules is not limited to 2-AG alone. Its isomers, as well as diacylglycerols containing two arachidonoyl moieties, collectively referred to here as Diarachidonin isomers, exhibit distinct structural and functional characteristics. This technical guide provides an in-depth exploration of the structural and functional differences between 2-AG, its positional isomer 1-arachidonoylglycerol (1-AG), and the di-substituted isomers 1,2-diarachidonoyl-sn-glycerol and 1,3-diarachidonoyl glycerol (B35011). Understanding these subtleties is paramount for the targeted design and development of novel therapeutics that modulate the endocannabinoid system.

Structural and Functional Differences of this compound Isomers

The positioning of the arachidonoyl acyl chain(s) on the glycerol backbone dictates the three-dimensional structure of these lipids, which in turn governs their interaction with cannabinoid receptors and other cellular targets. This leads to significant variations in their biological activity.

2-Arachidonoylglycerol (2-AG) is an ester of the omega-6 fatty acid arachidonic acid and glycerol, with the arachidonoyl chain at the sn-2 position. It is a full agonist of both the CB1 and CB2 receptors and is considered a primary endocannabinoid.[1] Its formation is calcium-dependent and mediated by the enzymes phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL).[1]

1-Arachidonoylglycerol (1-AG) is the more thermodynamically stable isomer of 2-AG, with the arachidonoyl chain at the sn-1 position. The isomerization from 2-AG to 1-AG can occur spontaneously in aqueous solutions.[2] While also biologically active, 1-AG is a less potent agonist at the CB1 receptor compared to 2-AG.[2]

1,2-Diarachidonoyl-sn-glycerol and 1,3-Diarachidonoyl glycerol (also known as 1,3-Diarachidonin) are diacylglycerols (DAGs) containing two arachidonic acid chains. As DAGs, they can act as signaling molecules, most notably by activating protein kinase C (PKC).[3] Their interaction with cannabinoid receptors is not as well-characterized as that of the monoacylglycerol isomers.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of this compound isomers. It is important to note that direct comparative studies for all isomers at both CB1 and CB2 receptors are limited.

| Isomer | Receptor/Assay | Parameter | Value | Reference |

| 2-Arachidonoylglycerol (2-AG) | Human CB1 | Kᵢ | 472 nM | [4] |

| Human CB2 | Kᵢ | 1400 nM | [4] | |

| Human CB2 | EC₅₀ (GTPγS binding) | 122 ± 17 nM | [5] | |

| Human CB2 | IC₅₀ (cAMP inhibition) | 1.30 ± 0.37 µM | [5] | |

| 1-Arachidonoylglycerol (1-AG) | Rat CB1 | EC₅₀ (Ca²⁺ mobilization) | ~3-fold higher than 2-AG | [2] |

| 1,2-Didecanoylglycerol (proxy for 1,2-Diarachidonoyl-sn-glycerol) | T Lymphocytes | Intracellular Ca²⁺ concentration | No change | [3] |

| 1,3-Diarachidonoyl glycerol | - | - | - | - |

Signaling Pathways

The this compound isomers activate distinct and overlapping signaling pathways.

2-AG and 1-AG Signaling at Cannabinoid Receptors

2-AG and, to a lesser extent, 1-AG, primarily signal through the G-protein coupled receptors CB1 and CB2. Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6] The isomerization of 2-AG to 1-AG can act as an intrinsic mechanism to fine-tune the cannabinoid signal over time.[2]

Diacylglycerol Signaling via Protein Kinase C

1,2-Diarachidonoyl-sn-glycerol, as a diacylglycerol, is a key activator of Protein Kinase C (PKC). This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3]

Experimental Protocols

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of this compound isomers for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [³H]CP-55,940)

-

Test isomers (2-AG, 1-AG, 1,2-diarachidonoyl-sn-glycerol, 1,3-diarachidonoyl glycerol)

-

High-affinity unlabeled cannabinoid ligand (e.g., WIN 55,212-2) for non-specific binding determination

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

96-well plates

-

Glass fiber filter mats

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test isomers in assay buffer. Dilute the radioligand to a final concentration of ~0.5-1.0 nM.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM unlabeled ligand, 50 µL radioligand, 100 µL membrane preparation.

-

Competitive Binding: 50 µL of each test isomer concentration, 50 µL radioligand, 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test isomer to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6][7]

Intracellular Calcium Mobilization Assay

This assay measures the ability of the isomers to induce intracellular calcium release, a downstream effect of Gq-coupled GPCR activation.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with CB1 or CB2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.

-

Dye Loading: Remove the culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Using the fluorescence plate reader, add varying concentrations of the test isomers to the wells.

-

Signal Detection: Measure the change in fluorescence in real-time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Normalize the fluorescence response to the baseline. Plot the normalized response against the log concentration of the isomer to determine the EC₅₀ value.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of the diacylglycerol isomers.

Materials:

-

Target cell line

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1,2-diarachidonoyl-sn-glycerol and 1,3-diarachidonoyl glycerol for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against the log concentration of the isomer to determine the IC₅₀ value.[8]

Conclusion

The this compound isomers, encompassing 2-AG, 1-AG, and their di-substituted counterparts, represent a fascinating and complex family of signaling lipids. While structurally similar, their subtle differences in acyl chain positioning lead to significant variations in their biological activities, from potent endocannabinoid signaling to the modulation of fundamental cellular processes through PKC activation. This guide provides a foundational understanding of these differences, supported by available quantitative data and detailed experimental protocols. Further research, particularly direct comparative studies of all isomers at both cannabinoid receptors, is necessary to fully elucidate their physiological roles and therapeutic potential. A comprehensive understanding of the structure-activity relationships within this class of molecules will undoubtedly pave the way for the development of more selective and efficacious modulators of the endocannabinoid system and other critical signaling pathways.

References

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lumirlab.com [lumirlab.com]

- 5. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

The Intricate Dance of a Lipid Messenger: Diarachidonin's Role in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Diarachidonin (1-Stearoyl-2-arachidonoyl-sn-glycerol)

This compound, more specifically known in biological contexts as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is a pivotal diacylglycerol (DAG) species that functions as a critical second messenger in a vast array of cellular signaling cascades.[1] As a transient signaling molecule generated at the cell membrane, its unique chemical structure, which includes a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, dictates its specific interactions with downstream effector proteins.[2][3] The primary route of SAG production is through the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), an event often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1] This guide delves into the core signaling interactions of this compound, presenting quantitative data, detailed experimental protocols, and visual pathway representations to illuminate its multifaceted role in cellular communication.

Core Signaling Pathways Activated by this compound

This compound is a central node in cellular signaling, primarily exerting its influence through the activation of Protein Kinase C (PKC) isoforms and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). It also serves as the direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

The Protein Kinase C (PKC) Pathway

The most well-characterized function of this compound is the activation of the PKC family of serine/threonine kinases.[1][2] Upon generation in the plasma membrane, this compound recruits conventional (cPKC) and novel (nPKC) PKC isoforms from the cytosol to the membrane. This translocation, in conjunction with other cofactors like phosphatidylserine (B164497) and, for cPKCs, calcium, leads to a conformational change that relieves autoinhibition and activates the kinase domain.

Activated PKC isoforms then phosphorylate a wide spectrum of substrate proteins, modulating a plethora of cellular processes, including cell proliferation, differentiation, apoptosis, and neuronal plasticity.[1] A key downstream target of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[4] Phosphorylation of MARCKS by activated PKC causes its translocation from the plasma membrane to the cytosol, which in turn regulates actin cytoskeleton dynamics and the availability of PIP2.[4][5]

The Ras Guanyl Nucleotide-Releasing Protein (RasGRP) Pathway

This compound also directly engages with RasGRPs, a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[6][7] RasGRPs possess a DAG-binding C1 domain, and the binding of this compound is crucial for their recruitment to the membrane and subsequent activation of Ras.[6][8] This interaction provides a critical link between lipid second messenger signaling and the activation of the Ras-MAPK cascade, a pathway fundamental to cell growth and differentiation.[8] The activation of RasGRP by this compound can occur independently of PKC signaling.[7]

Role as a Precursor to 2-Arachidonoylglycerol (2-AG)

In the central nervous system, a significant metabolic fate of this compound is its conversion to the endocannabinoid 2-AG through the action of diacylglycerol lipase (B570770) (DAGL).[9] 2-AG is a key retrograde messenger that modulates synaptic transmission by activating presynaptic cannabinoid receptors (CB1 and CB2).[9] This pathway highlights the role of this compound as a critical upstream regulator of the endocannabinoid system.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the interaction of this compound (SAG) with its primary signaling partners.

| Target Protein | Activator | EC50 / Ki Value | Notes | Reference(s) |

| Protein Kinase Cα (PKCα) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activation at nM concentrations | A conventional PKC isoform, its activation is also calcium-dependent. | [7][10] |

| Protein Kinase CβI (PKCβI) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Effective concentration range 0-5 µM | A conventional PKC isoform. | [1] |

| Protein Kinase Cγ (PKCγ) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Effective concentration range 0-5 µM | A conventional PKC isoform. | [1] |

| Protein Kinase Cδ (PKCδ) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activation at nM concentrations | A novel PKC isoform, its activation is calcium-independent. | [7][10] |

| Protein Kinase Cε (PKCε) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activation at nM concentrations | A novel PKC isoform, its activation is calcium-independent. | [7][10] |

| Ras Guanyl Nucleotide-Releasing Protein (RasGRP) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Ki = 4.49 µM | Competitively binds to RasGRP in Jurkat T-cells. | [1][7] |

Detailed Experimental Protocols

In Vitro PKC Kinase Assay (Radioactive)

This protocol measures the kinase activity of a purified PKC isoform in the presence of this compound.

Materials:

-

Purified recombinant PKC isoform

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Phosphatidylserine (PS)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: In a glass tube, mix SAG and PS in chloroform (B151607) at the desired molar ratio. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Resuspend the lipid film in the kinase reaction buffer by vortexing and sonication to create small unilamellar vesicles.[1]

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the purified PKC isoform, and the PKC substrate. Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the reaction mixture at 30°C for 10-20 minutes.[1]

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[4]

-

Washing and Quantification: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.[4]

-

Data Analysis: Compare the kinase activity in the presence of SAG to a control without SAG to determine the fold activation.

PKC Translocation Assay in Live Cells

This method visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

-

Cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP)

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells expressing the fluorescently tagged PKC isoform on glass-bottom dishes suitable for live-cell imaging.

-

SAG Preparation: Prepare a stock solution of SAG in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

-

Cell Stimulation: Mount the cell dish on the fluorescence microscope. Acquire baseline images of the fluorescently tagged PKC distribution. Add the SAG-containing medium to the cells.

-

Image Acquisition: Acquire images at regular time intervals to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane.

-

Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time compared to the cytosol.

Ras Activation Assay

This protocol measures the level of active, GTP-bound Ras in cells following stimulation.

Materials:

-

Cell culture

-

Stimulating agent (e.g., T-cell receptor antibody for Jurkat cells)

-

Lysis buffer

-

Ras-GTP binding domain (RBD of Raf) fused to GST, bound to glutathione (B108866) beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Western blotting equipment

Procedure:

-

Cell Stimulation: Stimulate the cells to induce the production of endogenous this compound.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Ras.

-

Affinity Precipitation: Incubate the cell lysates with GST-RBD beads to specifically pull down active, GTP-bound Ras.[1]

-

Washing: Wash the beads to remove non-specifically bound proteins.[1]

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-Ras antibody to detect the amount of active Ras. Also, analyze a portion of the total cell lysate to determine the total Ras levels.[1]

-

Data Analysis: Quantify the band intensities and normalize the amount of active Ras to the total amount of Ras in the cell lysate.[1]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 4. benchchem.com [benchchem.com]

- 5. Glutamate exocytosis and MARCKS phosphorylation are enhanced by a metabotropic glutamate receptor coupled to a protein kinase C synergistically activated by diacylglycerol and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]